molecular formula C12H20N2O6S2 B8020612 Dimethyl diacetyl cystinate CAS No. 139612-43-4

Dimethyl diacetyl cystinate

Cat. No.: B8020612
CAS No.: 139612-43-4
M. Wt: 352.4 g/mol
InChI Key: ZTTORBNKJFMGIM-UHFFFAOYSA-N
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Description

Dimethyl diacetyl cystinate is a disulfide-linked L-cysteine compound . It has a molecular formula of C12H20N2O6S2 and a molecular weight of 352.4 g/mol . The IUPAC name is methyl (2R)-2-acetamido-3-[[ (2R)-2-acetamido-3-methoxy-3-oxopropyl]disulfanyl]propanoate .


Molecular Structure Analysis

The molecular structure of this compound includes two acetamido groups, a methoxy group, a disulfanyl group, and a propanoate group . The compound has two defined stereocentres .


Physical and Chemical Properties Analysis

This compound is a solid that is soluble in water . It has a density of 1.3±0.1 g/cm³, a boiling point of 584.5±50.0 °C at 760 mmHg, and a flash point of 307.3±30.1 °C . It has 8 hydrogen bond acceptors, 2 hydrogen bond donors, and 11 freely rotating bonds .

Safety and Hazards

Dimethyl diacetyl cystinate is stable under normal conditions but can be easily hydrolyzed under strong acid or strong alkali conditions . It is flammable and can cause irritation to the skin, eyes, and respiratory system . When burned, it produces harmful products of combustion such as CO and CO2 .

Properties

IUPAC Name

methyl 2-acetamido-3-[(2-acetamido-3-methoxy-3-oxopropyl)disulfanyl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O6S2/c1-7(15)13-9(11(17)19-3)5-21-22-6-10(12(18)20-4)14-8(2)16/h9-10H,5-6H2,1-4H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTTORBNKJFMGIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSSCC(C(=O)OC)NC(=O)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32381-28-5
Record name NSC136019
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136019
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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